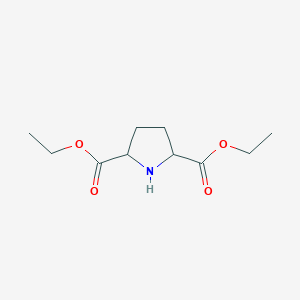

Diethyl pyrrolidine-2,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYNGPAGOCWBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530223 | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-50-7 | |

| Record name | 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Diethyl Pyrrolidine-2,5-dicarboxylate

Executive Summary: The pyrrolidine ring is a privileged scaffold in medicinal chemistry and materials science. Diethyl pyrrolidine-2,5-dicarboxylate, a disubstituted heterocyclic compound, serves as a highly versatile building block for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide provides an in-depth, field-proven methodology for the synthesis of this compound, beginning with its common precursor, diethyl meso-2,5-dibromoadipate. We will detail the underlying reaction mechanism, provide step-by-step experimental protocols for synthesis and purification, and offer a comprehensive guide to its structural characterization using modern spectroscopic techniques.

Introduction: The Significance of the Pyrrolidine Core

The pyrrolidine nucleus is a cornerstone of many biologically active natural products and synthetic drugs. Its stereochemically rich, five-membered saturated ring structure allows for precise spatial orientation of functional groups, making it an ideal scaffold for targeting enzymes and receptors. The diester functionality at the 2- and 5-positions of this compound offers two reactive handles for further chemical elaboration, enabling its use in the construction of diverse molecular architectures.

Derivatives of this core structure are instrumental as intermediates in synthesizing a wide array of compounds, from antiviral agents to central nervous system drugs.[1] The ability to reliably synthesize and characterize this key intermediate is therefore of paramount importance to researchers in organic synthesis and drug development.

Synthetic Strategy: A Mechanistic Approach

The most common and efficient route to the pyrrolidine ring system involves the intramolecular cyclization of a linear precursor. Our chosen strategy focuses on the reaction of diethyl meso-2,5-dibromoadipate with a primary amine, which acts as the nitrogen source for the heterocycle.

Key Precursor: Diethyl meso-2,5-dibromoadipate

The starting material, diethyl meso-2,5-dibromoadipate, is a critical intermediate for synthesizing disubstituted pyrrolidines.[1][2] It is typically prepared by the bromination of adipoyl halide followed by esterification.[2] The "meso" stereochemistry is particularly important as it influences the stereochemical outcome of the final pyrrolidine product. This compound serves as a bifunctional electrophile, poised for reaction with a dinucleophile.[3][4]

Reaction Pathway: Intramolecular SN2 Cyclization

The synthesis proceeds via a tandem nucleophilic substitution mechanism. Benzylamine is selected as a pragmatic choice for the amine source. It serves a dual purpose: first as the nucleophile that initiates the reaction, and second as a protecting group for the pyrrolidine nitrogen, which can be readily removed in a subsequent step.

The reaction mechanism is as follows:

-

First Substitution (Intermolecular): One of the bromine atoms on the diethyl meso-2,5-dibromoadipate is displaced by benzylamine in a standard intermolecular SN2 reaction.

-

Second Substitution (Intramolecular): The newly formed secondary amine then acts as an internal nucleophile, attacking the second electrophilic carbon bearing a bromine atom. This intramolecular SN2 reaction forms the five-membered pyrrolidine ring. This step is kinetically favored due to the close proximity of the reacting centers.

-

Deprotection: The N-benzyl group is typically removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzylic C-N bond to yield the final, unsubstituted this compound.

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.

Synthesis of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

This procedure is adapted from established methods for the synthesis of N-substituted pyrrolidines from dihaloalkanes.[5]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Diethyl meso-2,5-dibromoadipate | 360.04 | 10.0 | 3.60 g |

| Benzylamine | 107.15 | 30.0 (3 equiv.) | 3.21 g (3.26 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 (2.5 equiv.) | 3.46 g |

| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl meso-2,5-dibromoadipate (3.60 g, 10.0 mmol) and potassium carbonate (3.46 g, 25.0 mmol).

-

Add acetonitrile (50 mL) to the flask. The choice of a polar aprotic solvent like acetonitrile is crucial as it effectively dissolves the reactants while favoring the SN2 mechanism.

-

Add benzylamine (3.26 mL, 30.0 mmol) to the suspension. An excess of both the amine and the base is used to drive the reaction to completion and to neutralize the HBr byproduct generated during the reaction.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude oil using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield pure diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Synthesis via Catalytic Hydrogenolysis (Debenzylation)

-

Dissolve the purified diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (10.0 mmol) in ethanol (50 mL) in a hydrogenation vessel.

-

Add Palladium on carbon (10% w/w, ~10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Structural Characterization

Confirming the identity and purity of the final product is a critical step. The following spectroscopic methods provide a self-validating system to verify the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. We expect to see signals corresponding to the pyrrolidine ring protons and the two ethyl ester groups. The protons on the pyrrolidine ring (at C2, C3, C4, and C5) will appear as complex multiplets in the aliphatic region (δ 2.0-4.5 ppm). The ethyl groups will present as a characteristic quartet for the -OCH₂- protons (δ ~4.2 ppm) and a triplet for the -CH₃ protons (δ ~1.3 ppm). The N-H proton will appear as a broad singlet that may exchange with D₂O.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the ester groups (δ ~170-175 ppm), the carbons of the pyrrolidine ring (δ ~25-60 ppm), and the carbons of the ethyl groups (-OCH₂ at δ ~61 ppm and -CH₃ at δ ~14 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

-

A strong, sharp absorption band between 1725-1745 cm⁻¹ is characteristic of the C=O stretch of the saturated ester groups.[7]

-

A broad absorption in the region of 3300-3500 cm⁻¹ will indicate the presence of the N-H bond of the secondary amine.[8][9]

-

Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the aliphatic ring and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₁₀H₁₇NO₄), the expected molecular weight is 215.25 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, a peak at m/z = 215 would correspond to the molecular ion. In electrospray ionization (ESI), a peak at m/z = 216 [M+H]⁺ would be expected.

-

Fragmentation: Common fragmentation patterns would involve the loss of an ethoxy group (-OCH₂CH₃, Δm = 45) or an entire carbethoxy group (-CO₂Et, Δm = 73), leading to significant fragment ions.[10]

Summary of Expected Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.2 ppm (quartet, 4H), ~1.3 ppm (triplet, 6H) |

| Pyrrolidine Ring (-CH-, -CH₂-) | ~2.0-4.5 ppm (complex multiplets, 6H) | |

| Amine (-NH-) | ~1.5-3.0 ppm (broad singlet, 1H) | |

| ¹³C NMR | Carbonyl (C=O) | ~170-175 ppm |

| Pyrrolidine Ring (C2, C5) | ~55-65 ppm | |

| Pyrrolidine Ring (C3, C4) | ~25-35 ppm | |

| Ethyl (-OCH₂CH₃) | ~61 ppm, ~14 ppm | |

| IR | C=O Stretch (Ester) | 1725-1745 cm⁻¹ (strong, sharp) |

| N-H Stretch (Amine) | 3300-3500 cm⁻¹ (broad) | |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |

| MS (ESI+) | Protonated Molecular Ion | m/z = 216 [M+H]⁺ |

Experimental Workflow Visualization

The overall process from starting materials to the fully characterized product can be summarized in the following workflow.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis and characterization of this compound. By leveraging a robust intramolecular cyclization strategy and employing standard purification and spectroscopic techniques, researchers can confidently produce this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in drug discovery and chemical development to utilize this versatile building block in their synthetic endeavors.

References

-

PrepChem. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]

- Google Patents.

-

European Patent Office. EP 0303382 B1 - Process for the preparation of meso 2,5-dihaloadipates. [Link]

-

Molbase. This compound,hydrochloride | 90979-49-0. [Link]

-

MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

-

National Institutes of Health. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

-

MDPI. Diethyl pyrrole-2,5-dicarboxylate. [Link]

-

American Chemical Society. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]

-

PrepChem. Synthesis of diethyl 1,3-dimethylpyrrole-2,5-dicarboxylate. [Link]

-

ResearchGate. Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

National Institute of Standards and Technology. Pyrrolidine. [Link]

-

ResearchGate. Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. [Link]

-

National Institutes of Health. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? [Link]

-

West Virginia University. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

University of Oxford. Methods for converting cysteine to dehydroalanine on peptides and proteins. [Link]

-

UCL Discovery. Novel approaches for cysteine bioconjugation. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. US4736059A - Process for the preparation of meso 2,5-dihaloadipates - Google Patents [patents.google.com]

- 3. Diethyl meso-2,5-dibromoadipate (869-10-3) at Nordmann - nordmann.global [nordmann.global]

- 4. chemimpex.com [chemimpex.com]

- 5. DIETHYL 1-BENZYLPYRROLIDINE-2,5-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Pyrrolidine [webbook.nist.gov]

- 9. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Diethyl Pyrrolidine-2,5-dicarboxylate: A Technical Guide to its Chemical Properties and Reactivity

Introduction

Diethyl pyrrolidine-2,5-dicarboxylate is a heterocyclic organic compound featuring a saturated five-membered nitrogen-containing ring, the pyrrolidine core, substituted at the 2 and 5 positions with ethyl ester groups. This molecule, particularly in its chiral forms, is a highly valuable building block in modern organic and medicinal chemistry.[1] The stereogenic centers at the C2 and C5 positions allow it to serve as a versatile scaffold in asymmetric synthesis, enabling the construction of complex molecular architectures with precise three-dimensional orientations.[1]

The pyrrolidine ring is a prevalent motif in a vast array of natural products and FDA-approved pharmaceuticals, prized for its unique structural and electronic properties. The sp³-hybridized carbons of the pyrrolidine scaffold provide a non-planar, three-dimensional geometry that is advantageous for exploring pharmacophore space compared to flat, aromatic systems. This guide offers an in-depth exploration of the chemical properties, spectroscopic signature, synthesis, and key reactive pathways of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Section 1: Physicochemical and Spectroscopic Properties

The utility of a synthetic building block begins with a thorough understanding of its fundamental physical and chemical properties. This compound is typically encountered as a colorless to light yellow liquid.[2] For enhanced stability and ease of handling, particularly in aqueous media, it is often utilized as its hydrochloride salt, which improves solubility.[1]

Core Physicochemical Data

A summary of the key physicochemical properties for the parent compound is presented below. It is important to note that some values are predicted based on computational models.

| Property | Value | Reference |

| CAS Number | 41994-50-7 | [2][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 95-96 °C (at 0.3 Torr) | [2] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.96 ± 0.10 | [2] |

| Storage | 2-8°C, protect from light | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups, including a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (OCH₂). The protons on the pyrrolidine ring would appear as complex multiplets in the 2.0-4.0 ppm region, with their specific chemical shifts and coupling constants being highly dependent on the stereochemistry (cis vs. trans). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would feature a signal for the ester carbonyl carbon around 170-175 ppm. The OCH₂ carbon of the ethyl group would be found around 60-62 ppm, and the CH₃ carbon near 14 ppm. The carbons of the pyrrolidine ring (C2, C3, C4, C5) would resonate in the 30-60 ppm range.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretch of the ester groups, typically appearing in the range of 1730-1750 cm⁻¹. A broad absorption in the 3300-3500 cm⁻¹ region would indicate the N-H stretch. C-H stretching vibrations for the aliphatic ring and ethyl groups would be observed around 2850-3000 cm⁻¹.

Section 2: Synthesis of the Pyrrolidine Core

The synthesis of the this compound scaffold can be approached through several established methodologies for constructing five-membered nitrogen heterocycles.

General Synthetic Strategies

-

Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful tool for constructing the pyrrolidine ring with good stereocontrol.[4] This often involves the reaction of an azomethine ylide with a dipolarophile, such as a maleate or fumarate ester.

-

Reduction of Aromatic Precursors: A common and practical route involves the synthesis of an aromatic precursor, such as diethyl pyridine-2,5-dicarboxylate or diethyl pyrrole-2,5-dicarboxylate, followed by catalytic hydrogenation to saturate the ring. The synthesis of diethyl pyridine-2,5-dicarboxylate can be achieved via Fischer esterification of the corresponding dicarboxylic acid.[7][8]

-

Ring-Closing Reactions: Intramolecular cyclization of appropriately functionalized acyclic precursors can also yield the pyrrolidine skeleton.

The diagram below illustrates a generalized workflow for the synthesis via the reduction of an aromatic precursor.

Caption: Generalized synthetic workflow for this compound.

Section 3: Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three primary functional groups: the secondary amine and the two ethyl ester moieties. This dual functionality allows for a wide range of transformations, making it a versatile intermediate for building molecular complexity.

Reactions at the Nitrogen Atom

The secondary amine (N-H) is nucleophilic and readily undergoes reactions with various electrophiles.

The introduction of alkyl groups onto the pyrrolidine nitrogen is a fundamental transformation for modulating the steric and electronic properties of the molecule. This is typically achieved via an Sₙ2 reaction with an alkyl halide in the presence of a non-nucleophilic base to neutralize the acid generated.

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound CAS#: 41994-50-7 [amp.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

The Lynchpin of Asymmetric Organocatalysis: A Technical Guide to the Mechanism of Diethyl Pyrrolidine-2,5-dicarboxylate

Introduction: The Rise of a C₂-Symmetric Catalyst

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Among the arsenal of tools available to the contemporary chemist, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Within this field, chiral pyrrolidine derivatives have carved out a significant niche, acting as potent catalysts for a myriad of asymmetric transformations. This guide delves into the intricate mechanistic details of a particularly elegant and effective organocatalyst: diethyl pyrrolidine-2,5-dicarboxylate. Its C₂-symmetric scaffold and the strategic placement of its functional groups provide a unique platform for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. For researchers, scientists, and drug development professionals, a thorough understanding of this catalyst's mechanism of action is crucial for its rational application and the development of novel synthetic methodologies.

The fundamental principle behind the catalytic prowess of this compound lies in its ability to engage in two primary modes of activation: enamine and iminium ion catalysis . The secondary amine of the pyrrolidine ring serves as the catalytic center, reversibly reacting with carbonyl compounds to form nucleophilic enamine intermediates or activating α,β-unsaturated carbonyls towards nucleophilic attack via the formation of electrophilic iminium ions. The C₂-symmetry of the molecule, with two sterically demanding and electronically influential ester groups positioned at the 2 and 5 positions, plays a crucial role in creating a well-defined chiral environment around the reactive intermediate, thereby dictating the stereochemical outcome of the reaction.

Core Mechanism of Action: The Enamine Catalytic Cycle

The most prevalent mode of action for this compound is through enamine catalysis, particularly in reactions involving the α-functionalization of aldehydes and ketones. The catalytic cycle can be dissected into a series of well-defined steps:

-

Enamine Formation: The cycle commences with the nucleophilic attack of the secondary amine of the pyrrolidine catalyst onto the carbonyl carbon of an aldehyde or ketone substrate. This is followed by dehydration to form a chiral enamine intermediate. The formation of this intermediate is a critical step, as it transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon.

-

Stereoselective Carbon-Carbon Bond Formation: The generated enamine, now a potent nucleophile, attacks an electrophilic reaction partner. The C₂-symmetric arrangement of the diethyl carboxylate groups creates a sterically hindered environment on one face of the enamine, effectively shielding it from the approaching electrophile. Consequently, the electrophile is directed to the less hindered face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol.

-

Iminium Ion Intermediate: The product of the nucleophilic attack is an iminium ion intermediate. This species is more electrophilic than the starting carbonyl compound.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed by water present in the reaction medium. This step releases the α-functionalized carbonyl product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.

Figure 1: Generalized enamine catalytic cycle for this compound.

Applications in Asymmetric Synthesis

The unique structural features of this compound render it a highly effective catalyst for a range of important asymmetric transformations.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. This compound catalyzes the asymmetric Michael addition of aldehydes and ketones to α,β-unsaturated compounds, such as nitroolefins and enones, with high enantioselectivity.

In a typical Michael addition, the pyrrolidine catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine. This enamine then adds to the β-position of the Michael acceptor in a stereocontrolled manner. The C₂-symmetric diester groups of the catalyst effectively govern the facial selectivity of the attack on the enamine, leading to the preferential formation of one enantiomer of the product.

Table 1: Representative Data for Asymmetric Michael Addition Catalyzed by Pyrrolidine Derivatives

| Entry | Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 20 | Toluene | 95 | 95:5 (syn/anti) | 98 (syn) |

| 2 | Propanal | 2-Cyclohexen-1-one | 15 | CH₂Cl₂ | 88 | >99:1 | 95 |

Note: Data presented is representative of typical results achieved with C₂-symmetric pyrrolidine-based organocatalysts in Michael addition reactions and may not be specific to this compound due to limited direct literature. The principles of stereocontrol are analogous.

-

To a stirred solution of trans-β-nitrostyrene (0.5 mmol) and diethyl (2R,5R)-pyrrolidine-2,5-dicarboxylate (0.1 mmol, 20 mol%) in toluene (2.0 mL) is added cyclohexanone (2.5 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Figure 2: Experimental workflow for a typical asymmetric Michael addition.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. This compound can effectively catalyze the asymmetric Mannich reaction, providing access to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

The mechanism follows the enamine pathway, where the catalyst forms an enamine with the carbonyl donor. This enamine then attacks an imine, generated in situ from the aldehyde and amine, in a highly stereoselective fashion. The C₂-symmetric catalyst again plays a pivotal role in controlling the facial selectivity of the nucleophilic attack.

Table 2: Representative Data for Asymmetric Mannich Reaction Catalyzed by Pyrrolidine Derivatives

| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |

| 1 | Benzaldehyde | Acetone | p-Anisidine | 20 | DMSO | 92 | 90:10 (anti/syn) | 97 (anti) |

| 2 | Isovaleraldehyde | Cyclohexanone | Aniline | 15 | Dioxane | 85 | >95:5 (syn/anti) | 94 (syn) |

Note: Data is illustrative of results with analogous C₂-symmetric pyrrolidine catalysts.

-

A mixture of benzaldehyde (1.0 mmol), aniline (1.2 mmol), and diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate (0.2 mmol, 20 mol%) in acetone (5.0 mL) is stirred at room temperature for 30 minutes.

-

The reaction is then cooled to 0 °C and stirred for an additional 48 hours.

-

The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-amino ketone.

-

The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

The Crucial Role of C₂-Symmetry and Ester Functionality

The efficacy of this compound as a stereodirecting catalyst is intrinsically linked to its C₂-symmetric structure. This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities. The two ester groups at the 2 and 5 positions exert significant steric influence, creating a well-defined chiral pocket that effectively shields one face of the reactive enamine intermediate.

Furthermore, the ester groups are not merely steric bulk. Their electron-withdrawing nature can influence the electronic properties of the pyrrolidine ring and the resulting enamine, modulating its nucleophilicity and reactivity. There is also the potential for secondary interactions, such as hydrogen bonding between the ester carbonyls and the electrophile or other components of the reaction, which can further stabilize the desired transition state and enhance stereoselectivity.

Conclusion and Future Outlook

This compound stands as a testament to the power and elegance of C₂-symmetric design in organocatalysis. Its mechanism of action, primarily through enamine catalysis, provides a reliable and highly stereocontrolled pathway for the synthesis of valuable chiral molecules. The interplay between the pyrrolidine core, which serves as the catalytic engine, and the strategically placed diethyl carboxylate groups, which act as the stereodirecting elements, is a beautiful example of molecular engineering.

For researchers in drug discovery and development, the ability to synthesize enantiomerically pure compounds is of paramount importance. Organocatalysts like this compound offer a practical, cost-effective, and environmentally friendly means to achieve this goal. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more sophisticated and efficient pyrrolidine-based catalysts, further expanding the horizons of asymmetric synthesis. The principles outlined in this guide provide a solid foundation for the application of this remarkable catalyst and for future innovations in the field.

References

-

List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

-

Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of β-amino acids. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

-

Alcaide, B., & Almendros, P. (2004). The chemistry of 2-azetidinones (β-lactams). Chemical Society Reviews, 33(7), 437-447. [Link]

-

Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric enamine catalysis. Angewandte Chemie International Edition, 47(48), 9294-9325. [Link]

-

Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of chemical research, 45(2), 248-264. [Link]

The Cornerstone of Pyrrolidine Scaffolds: A Technical Guide to Diethyl Pyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry and drug discovery. Its unique structural and stereochemical properties allow it to serve as a versatile building block for a vast array of biologically active molecules. The conformational rigidity of the pyrrolidine ring, coupled with the potential for stereoisomerism at multiple positions, provides a powerful tool for medicinal chemists to design compounds with high affinity and selectivity for their biological targets. This guide delves into the discovery, historical background, and synthetic methodologies of a key derivative, diethyl pyrrolidine-2,5-dicarboxylate, a versatile intermediate in the synthesis of complex pyrrolidine-containing molecules.

Historical Perspective: From Proline's Discovery to a Versatile Synthetic Intermediate

The story of this compound is intrinsically linked to the discovery and synthesis of its parent amino acid, proline. In 1900, the German chemist Richard Willstätter first isolated proline and accomplished its synthesis in the same year.[1] This seminal work on a cyclic amino acid opened a new chapter in organic and biochemistry, paving the way for the exploration of its derivatives.

While the exact first synthesis of pyrrolidine-2,5-dicarboxylic acid and its diethyl ester is not prominently documented in easily accessible historical records, its conceptualization and eventual synthesis are a logical extension of the early 20th-century focus on amino acid chemistry. Early methods for the synthesis of the pyrrolidine ring often involved intramolecular cyclization reactions.

The development of stereoselective synthetic methods has been a critical advancement, allowing for the controlled synthesis of the cis and trans isomers of this compound. This stereochemical control is of paramount importance in drug development, as different stereoisomers of a molecule often exhibit vastly different pharmacological activities.

Physicochemical Properties and Stereochemistry

This compound is a chiral molecule with two stereocenters at the C2 and C5 positions. This gives rise to three possible stereoisomers: (2R,5R), (2S,5S), and the meso compound (2R,5S). The cis and trans nomenclature is commonly used to describe the relative orientation of the two ester groups.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| Stereoisomers | cis (meso) and trans (enantiomeric pair) |

| General Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in most organic solvents |

The ability to selectively synthesize either the cis or trans isomer is crucial for the development of specific therapeutic agents.

Synthetic Methodologies: A Guide to Stereoselective Synthesis

The synthesis of this compound can be approached through various strategies. Modern methods often employ starting materials from the chiral pool, such as amino acids, to achieve high stereoselectivity. Below are detailed protocols for the synthesis of both cis and trans isomers.

Synthesis of cis-Diethyl Pyrrolidine-2,5-dicarboxylate

The synthesis of the cis isomer often leverages the stereochemistry of starting materials like L-glutamic acid. A common strategy involves the formation of a pyroglutamate intermediate, followed by functional group manipulations.

Experimental Protocol: Synthesis of cis-Diethyl Pyrrolidine-2,5-dicarboxylate from L-Pyroglutamic Acid

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Esterification of L-Pyroglutamic Acid:

-

Suspend L-pyroglutamic acid in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain crude ethyl L-pyroglutamate.

-

-

N-Protection:

-

Dissolve the crude ethyl L-pyroglutamate in dichloromethane.

-

Add a suitable protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), in the presence of a base like triethylamine.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove impurities and the base.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-protected ethyl pyroglutamate.

-

-

Reduction and Cyclization:

-

This step would typically involve the reduction of the lactam and introduction of the second carboxyl group, which is a complex transformation. A more direct modern approach would be a stereoselective synthesis from an acyclic precursor.

-

A more direct and modern approach for the synthesis of the cis isomer involves a stereospecific hydroamination cyclization.

Experimental Protocol: Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines

This method provides a general strategy for obtaining cis-pyrrolidines.[2]

-

Preparation of Homopropargylic Sulfonamide:

-

Synthesize the required homopropargylic sulfonamide from the corresponding alcohol.

-

-

Hydroamination Cyclization-Hydroalkoxylation:

-

Dissolve the homopropargylic sulfonamide in hexafluoroisopropanol (HFIP).

-

The reaction proceeds to form an N,O-acetal intermediate.

-

-

Nucleophilic Substitution:

-

The N,O-acetal can then be reacted with a nucleophile to introduce the desired substituent at the C5 position, with the reaction proceeding with high cis-diastereoselectivity.

-

Caption: Role in the drug development pipeline.

Conclusion

This compound, a derivative of the naturally occurring amino acid proline, stands as a testament to the enduring importance of fundamental organic chemistry in the advancement of medicinal science. From its historical roots in the early explorations of amino acids to the sophisticated stereoselective synthetic methods developed in modern times, this molecule continues to be a valuable tool for researchers and drug development professionals. The ability to access stereochemically pure cis and trans isomers provides a powerful platform for the design and synthesis of novel therapeutics, underscoring the critical interplay between chemical synthesis and biological function.

References

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. (2023, March 8). Retrieved from [Link]

- Proline - Wikipedia. (n.d.). Retrieved from [Link]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (n.d.). Retrieved from [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved from [Link]

- Synthesis of Ethyl cis- and trans-4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. (2004, August 7). Retrieved from [Link]

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. (2021, May 25). Retrieved from [Link]

- Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. NIH. (2025, August 18). Retrieved from [Link]

- Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N, O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP. PubMed. (2020, June 5). Retrieved from [Link]

- The Multifaceted Roles of Proline in Cell Behavior. PMC - PubMed Central. (n.d.). Retrieved from [Link]

- The synthesis of cyclic amino acids. ResearchGate. (2025, August 7). Retrieved from [Link]

- Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. (2007, March 25). Retrieved from [Link]

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. (n.d.). Retrieved from [Link]

- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. (n.d.). Retrieved from [Link]

- Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs. PubMed. (2008, April 3). Retrieved from [Link]

- Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. (n.d.). Retrieved from [Link]

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. (2021, June 9). Retrieved from [Link]

- Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. MDPI. (n.d.). Retrieved from [Link]

- Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (n.d.). Retrieved from [Link]

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. (n.d.). Retrieved from [Link]

- Pyrrolidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Synthesis and application of photoproline -a photoactivatable derivative of proline. (2025, November 3). Retrieved from [Link]

- Molecular insights into protein synthesis with proline residues. PubMed - NIH. (2016, November 8). Retrieved from [Link]

- Proline and hydroxyproline metabolism: implications for animal and human nutrition. (n.d.). Retrieved from [Link]

- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. PMC. (2025, January 20). Retrieved from [Link]

- The Synthesis of Cyclic Peptides. ResearchGate. (2025, August 5). Retrieved from [Link]

- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. (n.d.). Retrieved from [Link]

- Natural vs Synthetic Cyclic Peptides: Origins and Functions. (n.d.). Retrieved from [Link]

- Biochemical and ultrastructural study of the effects of proline analogues on collagen synthesis in 3T6 fibroblasts. PubMed. (n.d.). Retrieved from [Link]

- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. ACS Publications. (2023, July 24). Retrieved from [Link]

- Alpha amino acid synthesis (video). Khan Academy. (n.d.). Retrieved from [Link]

- Amino acid - Wikipedia. (n.d.). Retrieved from [Link]

- Synthesis of (±)‐trans‐2,5‐Dialkylpyrrolidines from the Lukes‐Šorm Dilactam: Efficient Preparation of (±). Semantic Scholar. (1987, December 16). Retrieved from [Link]%E2%80%90trans%E2%80%902%2C5%E2%80%90Dialkylpyrrolidines-from-the-Lukes-Sorm-Takahata-Bandal/76c6c5a89e9f6b4e7b8c2c7a7d4c8c8b8c8d8c8c)

- Proline Analogues. Chemical Reviews. (2024, June 28). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereoisomers and Chiral Properties of Diethyl Pyrrolidine-2,5-dicarboxylate

Introduction

Diethyl pyrrolidine-2,5-dicarboxylate is a disubstituted pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and asymmetric synthesis.[1][2] The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals and natural products, making its derivatives, such as this compound, of significant interest to researchers in drug development.[2][3] The presence of two stereocenters at positions 2 and 5 of the pyrrolidine ring gives rise to a set of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities.

This technical guide provides a comprehensive exploration of the stereoisomers of this compound, their chiral properties, and detailed methodologies for their separation and characterization. The protocols and explanations herein are designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

The Stereoisomeric Landscape of this compound

The core structure of this compound contains two chiral centers at the C2 and C5 positions. This structural feature results in the existence of four possible stereoisomers, which can be categorized into two pairs of enantiomers.

1. Diastereomers: cis and trans Isomers

The relative orientation of the two ethyl ester groups determines the diastereomeric form of the molecule:

-

cis-isomer: The two ethyl ester groups are on the same side of the pyrrolidine ring. This configuration results in a meso compound if the substituents at C2 and C5 are identical and there is no other chiral influence. However, in the case of this compound, the two stereocenters create a chiral molecule. The cis-isomer exists as a pair of enantiomers: (2R, 5S) and (2S, 5R).[1]

-

trans-isomer: The two ethyl ester groups are on opposite sides of the ring. The trans-isomer also exists as a pair of enantiomers: (2R, 5R) and (2S, 5S).

The distinct spatial arrangement of the functional groups in cis and trans isomers leads to different physical properties, such as melting points, boiling points, and solubility, which can be exploited for their separation.

2. Enantiomers and Chirality

Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is a defining characteristic of chiral molecules.

The significance of chirality in drug development cannot be overstated. Enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles due to their specific interactions with chiral biological targets like enzymes and receptors. Therefore, the ability to separate and characterize the individual stereoisomers of this compound is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients.

Caption: Relationship between stereoisomers.

Separation of Stereoisomers: A Protocol for Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[4][5] The following protocol provides a robust method for the separation of the stereoisomers of this compound.

Rationale for Method Selection:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are known for their broad applicability in separating a wide range of chiral compounds.[5] An amylose-based column, specifically one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is chosen here for its proven efficacy in resolving cyclic amino acid derivatives.

-

Mobile Phase: A normal-phase mobile phase consisting of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) provides excellent selectivity for many chiral separations on polysaccharide-based CSPs.[4] The addition of a small amount of an acidic or basic additive can improve peak shape and resolution.

Step-by-Step Protocol:

-

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Sample: A mixture of the stereoisomers of this compound dissolved in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Chiralpak® IA, 4.6 x 250 mm, 5 µm

-

Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol and 1 mL of TFA. Degas the mobile phase before use.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Prepare a sample solution of the this compound stereoisomer mixture at a concentration of approximately 1 mg/mL in the mobile phase.

-

Inject 10 µL of the sample solution onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of all four stereoisomers.

-

Data Analysis and Expected Results:

The chromatogram should show four well-resolved peaks corresponding to the four stereoisomers. The elution order will depend on the specific interactions between each stereoisomer and the chiral stationary phase. The retention times can be used to identify and quantify each isomer.

| Stereoisomer | Expected Retention Time (min) |

| (2R, 5R)-trans-isomer | ~ 8.5 |

| (2S, 5S)-trans-isomer | ~ 9.7 |

| (2R, 5S)-cis-isomer | ~ 11.2 |

| (2S, 5R)-cis-isomer | ~ 12.8 |

Note: The exact retention times and elution order may vary depending on the specific column batch and HPLC system.

Characterization of Separated Stereoisomers

Once the stereoisomers have been separated, their absolute and relative configurations must be confirmed.

1. Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate light to an equal but opposite degree.

Protocol:

-

Dissolve a precisely weighed amount of the purified stereoisomer in a suitable solvent (e.g., ethanol) to a known concentration.

-

Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the isomers. The coupling constants between the protons at C2 and C5 can provide this information.

-

For the cis-isomer , a larger coupling constant (J-value) is typically observed between the C2 and C5 protons due to their dihedral angle.

-

For the trans-isomer , a smaller coupling constant is expected.

To determine the enantiomeric purity, NMR can be used with a chiral shift reagent. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Experimental Workflow Visualization

Caption: Workflow for separation and characterization.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of chirality in chemical and pharmaceutical research. Understanding the distinct properties of the cis and trans diastereomers, as well as their respective enantiomers, is fundamental to their effective use in synthesis. The detailed protocols for chiral HPLC separation and subsequent characterization by polarimetry and NMR spectroscopy provided in this guide offer a robust framework for researchers to isolate and identify these valuable chiral building blocks. As the demand for enantiomerically pure compounds continues to grow, the methodologies outlined here will be instrumental in advancing research and development in fields that rely on the precise control of molecular stereochemistry.

References

-

Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. Available at: [Link]

-

MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]

-

Pellissier, H. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 7(3), 2250-2276. Available at: [Link]

-

Donald, C. S., & Vourloumis, D. (2006). Stereoselective synthesis of 2-dienyl-substituted pyrrolidines using an eta4-dienetricarbonyliron complex as the stereodirecting element: Elaboration to the pyrrolizidine skeleton. Organic Letters, 8(20), 4389-4392. Available at: [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Available at: [Link]

-

Tolkachev, O. N., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Molecules, 29(3), 569. Available at: [Link]

-

Reddy, C. S., et al. (2015). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry, 11, 2736-2744. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Głowacka, I. E., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. Available at: [Link]

-

Shi, M., & Li, C. Q. (1995). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (22), 2877-2882. Available at: [Link]

-

Polavarapu, P. L., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 25(15), 3343. Available at: [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 601(7891), 71-76. Available at: [Link]

-

Reddy, D. S., & Judd, W. R. (2008). Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs. Organic Letters, 10(9), 1783-1785. Available at: [Link]

-

Polavarapu, P. L., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 25(15), 3343. Available at: [Link]

-

Ates, H., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry, 13(1), 93. Available at: [Link]

-

Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1157. Available at: [Link]

-

He, L. (2010). Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3205. Available at: [Link]

-

Tang, M., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 248-256. Available at: [Link]

-

Gaponova, I. A., et al. (2023). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Molecules, 28(20), 7136. Available at: [Link]

-

Ordóñez, M., et al. (2016). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 21(5), 633. Available at: [Link]

-

Foroughifar, N., et al. (2021). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Scientific Reports, 11(1), 1-13. Available at: [Link]

-

Reiss, G. J. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section C: Structural Chemistry, 75(11), 1500-1506. Available at: [Link]

-

Fun, H. K., et al. (2001). Diethyl 1-(p-fluorophenyl)-5-oxo-3-(2-thienyl)pyrrolidine-2,2-dicarboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 57(12), 1441-1442. Available at: [Link]

-

Shi, M., & Li, C. Q. (1995). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as chiral catalyst ligands in the reaction of diethylzinc with arylaldehydes. Tetrahedron: Asymmetry, 6(9), 2295-2298. Available at: [Link]

Sources

- 1. cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride | 162376-17-2 | Benchchem [benchchem.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic and Kinetic Profile of Diethyl Pyrrolidine-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyrrolidine-2,5-dicarboxylate is a pivotal scaffold in medicinal chemistry and drug development, serving as a versatile building block for a myriad of complex molecular architectures. A thorough understanding of its thermodynamic stability and kinetic reactivity is paramount for optimizing synthetic routes, predicting degradation pathways, and ensuring the stability of resulting pharmaceutical compounds. This in-depth technical guide provides a comprehensive overview of the methodologies to determine the thermodynamic and kinetic parameters of this compound. While direct experimental data for this specific molecule is not extensively reported in public literature, this guide furnishes researchers with the foundational principles, detailed experimental protocols, and computational approaches necessary to generate this critical data. We will delve into the theoretical underpinnings of thermodynamic stability, explore the kinetics of key transformations such as synthesis and hydrolysis, and provide actionable insights for laboratory investigation.

Introduction: The Significance of Thermodynamic and Kinetic Data

In the realm of drug discovery and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with data. Among the most critical datasets are the thermodynamic and kinetic profiles of a compound. Thermodynamic data, such as the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°), govern the inherent stability of a molecule and the equilibrium position of reactions in which it participates. Kinetic data, including reaction rates, rate constants (k), and activation energies (Ea), dictate the speed at which these transformations occur.

For a molecule like this compound, this information is invaluable. A favorable thermodynamic profile ensures that the compound can be synthesized efficiently and possesses long-term stability. A well-defined kinetic profile allows for the precise control of reaction conditions to maximize yield and minimize impurities. Furthermore, understanding the kinetics of degradation, such as hydrolysis of the ester groups, is crucial for formulation development and predicting shelf-life.

This guide is structured to provide a logical progression from the theoretical basis of thermodynamic and kinetic studies to the practical application of experimental and computational techniques.

Thermodynamic Profile: Understanding the Stability of this compound

The thermodynamic stability of this compound is a function of its molecular structure, including the strain of the five-membered pyrrolidine ring and the electronic effects of the two ethyl ester groups.

Key Thermodynamic Parameters

-

Enthalpy of Formation (ΔH°f): This value represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔH°f indicates greater energetic stability.

-

Gibbs Free Energy of Formation (ΔG°f): This is the ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure. It is calculated using the equation: [1][2] ΔG° = ΔH° - TΔS° [1] A negative ΔG°f signifies that the formation of the compound is a spontaneous process.[3][4]

-

Entropy (S°): This parameter is a measure of the molecular disorder or randomness.

-

Heat Capacity (Cp): This indicates the amount of heat required to raise the temperature of the substance by one degree.

Experimental Determination of Thermodynamic Data

The standard enthalpy of formation of solid organic compounds is typically determined experimentally via combustion calorimetry.[5][6][7]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is pressed into a pellet.

-

Bomb Setup: The pellet is placed in a platinum crucible within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated calorimeter equipped with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The heat of combustion (ΔHc°) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and corrections for the fuse wire ignition and the formation of nitric acid from any nitrogen present in the sample.[7]

-

Calculation of ΔH°f: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[8]

Diagram of Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[9][10][11]

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

Instrument Setup: The TGA is programmed with a specific heating rate (e.g., 10 °C/min) and atmosphere (e.g., inert nitrogen or oxidative air).

-

Data Acquisition: The instrument heats the sample and continuously records its mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs. This provides a qualitative measure of thermal stability. By performing the experiment at multiple heating rates, kinetic parameters like the activation energy of decomposition can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall method.[12]

Computational Thermodynamics

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can provide reliable estimates of thermodynamic properties.[13][14][15]

Computational Workflow

-

Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to obtain zero-point vibrational energy and thermal corrections.

-

Energy Calculation: A higher level of theory or a more extensive basis set is then used to calculate a more accurate single-point energy.

-

Calculation of Thermodynamic Properties: From the calculated energies and vibrational frequencies, thermodynamic properties such as ΔH°f, S°, and Cp can be derived.

Kinetic Profile: Reactivity of this compound

The kinetic profile of this compound is crucial for understanding its reactivity in synthesis and its stability against degradation.

Kinetics of Synthesis: 1,3-Dipolar Cycloaddition

A common and efficient method for the synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[16][17][18] In the case of this compound, this would typically involve the reaction of an azomethine ylide with diethyl fumarate or diethyl maleate. The reaction is thermally allowed and proceeds in a concerted, stereospecific manner.[16]

Factors Influencing Reaction Rate:

-

Nature of the Azomethine Ylide: The stability and reactivity of the azomethine ylide, influenced by its substituents, will affect the reaction rate.

-

Dipolarophile: The electronic nature of the alkene (electron-deficient alkenes are generally more reactive) impacts the rate.

-

Solvent: The polarity of the solvent can influence the stability of the transition state.

-

Temperature: As with most reactions, higher temperatures generally lead to faster rates, but can also lead to side reactions.

Kinetics of Degradation: Ester Hydrolysis

The ester functionalities of this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. This is a critical consideration for drug formulation and storage. The hydrolysis is a two-step process, with the second hydrolysis step being slower than the first due to the electrostatic repulsion between the negatively charged carboxylate and the incoming hydroxide ion.[19]

Experimental Protocol: Kinetic Study of Ester Hydrolysis

-

Reaction Setup: A solution of this compound of known concentration is prepared in a suitable buffer solution (to maintain constant pH) and thermostated at a specific temperature.

-

Initiation: The reaction is initiated by adding a known concentration of acid or base.

-

Monitoring: The progress of the reaction is monitored over time by taking aliquots at regular intervals and quenching the reaction. The concentration of the remaining ester or the appearance of the product can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or by titrating the remaining base.[20][21]

-

Data Analysis: The rate constant (k) is determined by plotting the concentration of the ester versus time and fitting the data to the appropriate rate law (typically pseudo-first-order if the acid or base is in large excess).

-

Activation Energy: By repeating the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T).

Diagram of Kinetic Analysis Workflow

Caption: General workflow for the kinetic analysis of a chemical reaction.

Data Summary and Interpretation

| Property | Expected Trend/Value | Rationale |

| ΔH°f (gas) | Likely negative, indicating stability. | Based on data for pyrrolidine and the energetic favorability of C-C, C-N, and C=O bonds.[22][23] |

| Thermal Stability | Moderately stable, with decomposition likely initiating with the loss of the ethyl ester groups. | Diethyl esters can undergo thermal decomposition, and the pyrrolidine ring itself has a specific decomposition pathway.[24][25][26] |

| Rate of Hydrolysis | Faster under basic conditions than acidic conditions. The second hydrolysis will be slower than the first. | General trend for ester hydrolysis.[19][27] |

| Rate of Synthesis | Dependent on the specific azomethine ylide and dipolarophile used. | The kinetics of 1,3-dipolar cycloadditions are highly substrate-dependent.[28] |

Conclusion and Future Directions

This guide has outlined the theoretical framework and practical methodologies for determining the thermodynamic and kinetic profile of this compound. While a lack of direct experimental data in the public domain necessitates a methodological approach, the protocols and principles described herein provide a clear roadmap for researchers to generate this crucial information.

Future work should focus on the experimental determination of the enthalpy of formation via combustion calorimetry and a detailed kinetic investigation of its synthesis and hydrolysis. Computational studies can complement these experiments, providing deeper mechanistic insights. A comprehensive understanding of these properties will undoubtedly accelerate the rational design and development of novel therapeutics based on this important molecular scaffold.

References

-

Kinetic studies in ester hydrolysis. (n.d.). Retrieved from [Link]

-

Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Retrieved from [Link]

- Ribeiro da Silva, M. A. V., et al. (2010). Experimental and Computational Studies on the Structural and Thermodynamic Properties of Two Sulfur Heterocyclic Keto Compounds.

- Kinetic Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. (2022). Asian Journal of Research in Chemistry, 15(5), 337-339.

- Reyes-Mendoza, A., et al. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 127(10), 2269–2279.

- Koch, E.-C. (2002). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics.

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

- McCullough, J. P., et al. (1959). Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K.; Effect of Pseudorotation; and an Unusual Thermal Anomaly in the Liquid State. Journal of the American Chemical Society, 81(22), 5884–5890.

-

TGA thermograms (a) and derivative curves (b) of compounds 1–4 (heating ramp 10 °C min⁻¹). (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetic studies in ester hydrolysis. (n.d.). Retrieved from [Link]

- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (n.d.). Kinetic studies in ester hydrolysis.

- Reyes-Mendoza, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(10), 2143–2151.

- Ullah, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4099.

-

Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Pyrrolidine. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

Bomb Calorimetry of Amino Acids. (1997). Retrieved from [Link]

- Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.

- Mondal, P., et al. (2023). Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 287, 122059.

- Determination of activation energy of decomposition reaction from thermo gravimetric analysis. (2024). International Journal of Engineering Science and Computing, 14(7), 486-490.

-

Pyrrolidine. (n.d.). In PubChem. Retrieved from [Link]

- Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810.

- A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (2021). Combustion and Flame, 231, 111479.

-

2-Pyrrolidone. (n.d.). In PubChem. Retrieved from [Link]

-

Kinetics of thermal decomposition: calculating the activation energy. (n.d.). Retrieved from [Link]

- Ryan, J. H., & Williams, C. M. (2014).

-

Gregory, R. (2021, November 9). Experimental Determination of Enthalpy Example (from Thermochemical Equations Notes) [Video]. YouTube. [Link]

- Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC, 2015(1), 160-183.

-

How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? (2014, November 3). Reddit. Retrieved from [Link]

- Sapi, J., & Laronze, J.-Y. (2011). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 44(5), 354–367.

- Thermodynamics of hydrophobic interaction chromatography of acetyl amino acid methyl esters. (2008).

- Calorimetric investigation of protein/amino acid interactions in the solid state. (2004). Journal of Pharmaceutical Sciences, 93(6), 1537–1549.

- Ryan, J. H., & Williams, C. M. (2014).

- The thermodynamic studies of substituted heterocyclic compound in 1,4 dioxane system in the temperature range 303 to 323K. (2012). Journal of Ultra Chemistry, 8(1), 101-104.

-

Gibbs Energy (Free Energy). (n.d.). In Introductory Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). An Introduction to Gibbs Free Energy. In Chemguide. Retrieved from [Link]

- Contineanu, I., Perişanu, Ş., & Neacşu, A. (2006). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. Revue Roumaine de Chimie, 51(7-8), 677-681.

-

Standard Gibbs free energy of formation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gibbs Free Energy. (n.d.). In Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]

-

The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone. (n.d.). ElectronicsAndBooks.com. Retrieved from [Link]

- Zhurko, I. F., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Molecules, 29(3), 589.

- Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. (2011). Journal of Bioscience and Bioengineering, 111(6), 632–636.

-

Chad's Prep. (2022, March 8). 18.3 Gibbs Free Energy and the Relationship between Delta G, Delta H, & Delta S | General Chemistry [Video]. YouTube. [Link]

- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1987). EPA.

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)

-

Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. (n.d.). Universidad San Francisco de Quito USFQ. Retrieved from [Link]

- 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. (2019).

- Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis( O , O ′-di( 2 -phenylethyl)dithiophosphato) nickel(II). (2009).

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Gibbs Free Energy – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 3. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. jpyro.co.uk [jpyro.co.uk]

- 9. researchgate.net [researchgate.net]